2,2',4,4',5,5'-Hexachlorobiphenyl

Catalog No.
S594342
CAS No.
35065-27-1
M.F
C12H4Cl6
M. Wt
360.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,4',5,5'-Hexachlorobiphenyl

CAS Number

35065-27-1

Product Name

2,2',4,4',5,5'-Hexachlorobiphenyl

IUPAC Name

1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene

Molecular Formula

C12H4Cl6

Molecular Weight

360.9 g/mol

InChI

InChI=1S/C12H4Cl6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H

InChI Key

MVWHGTYKUMDIHL-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl

Solubility

2.63e-09 M

Synonyms

2,2’,4,4’,5,5’-Hexachloro-1,1’-biphenyl; 2,4,5,2’,4’,5’-Hexachlorobiphenyl; CB 153; K 153; PCB 153

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl

Environmental Chemistry and Remediation

Specific Scientific Field: Environmental chemistry and toxicology.

Summary: PCB-153 is a persistent organic pollutant that has been widely detected in environmental matrices such as soil, sediment, water, and air. Researchers study its behavior, fate, and impact on ecosystems.

Methods of Application:

    Analytical Techniques: Scientists use gas chromatography-mass spectrometry (GC-MS) to quantify PCB-153 levels in environmental samples.

    Bioremediation: Microorganisms capable of degrading PCBs are employed to remediate contaminated sites.

Results:

    Distribution Patterns: Researchers have mapped the spatial distribution of PCB-153 in various ecosystems.

    Degradation Kinetics: Studies reveal the half-life and degradation rates of PCB-153 under different conditions.

    Risk Assessment: The toxicological effects of PCB-153 on aquatic organisms and humans are assessed.

Catalysis and Degradation

Specific Scientific Field: Chemical catalysis and pollutant degradation.

Summary: PCB-153 can serve as a catalyst for its own decomposition. Understanding its reactivity is crucial for designing effective remediation strategies.

Methods of Application: Results:

    Decomposition Parameters: The kinetics of PCB-153 degradation are determined, aiding in the development of efficient treatment methods.

    Reaction Mechanisms: Investigations reveal the pathways and intermediates involved in PCB-153 breakdown.

2,2',4,4',5,5'-Hexachlorobiphenyl is an organic compound belonging to the family of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals characterized by the presence of multiple chlorine atoms attached to biphenyl. The molecular formula for 2,2',4,4',5,5'-Hexachlorobiphenyl is C₁₂H₄Cl₆, and its structure consists of a biphenyl backbone with six chlorine substituents at the 2, 2', 4, 4', 5, and 5' positions. This compound appears as a light yellow, soft resin and has a melting point around 150 °C and a boiling point between 385-420 °C .

PCB-153 can act as an endocrine disruptor, meaning it can interfere with the normal functioning of hormones in the body. The exact mechanism is not fully understood, but it is believed that the planar structure of PCB-153 allows it to bind to hormone receptors, mimicking or blocking the effects of natural hormones. This can disrupt various physiological processes, including reproduction, development, and metabolism.

PCB-153 is a persistent environmental contaminant and poses potential health risks.

  • Toxicity: Studies have linked PCB-153 exposure to various health problems, including some cancers, developmental problems in children, and immune system dysfunction.
  • Bioaccumulation: PCB-153 accumulates in fatty tissues of animals, increasing in concentration as it moves up the food chain. This can lead to high levels of PCB-153 in humans who consume contaminated fish or meat.

Safety Precautions

  • Avoid contact with PCB-153 whenever possible.
  • Wear appropriate personal protective equipment (PPE) if handling PCB-containing materials.
  • Follow proper disposal procedures for PCB-contaminated waste.
Typical of PCBs. It can be involved in reactions leading to the formation of polychlorinated dibenzofurans and dibenzo-p-dioxins under specific conditions. For instance, it can be synthesized into tetrachlorinated dibenzofurans or pentachlorinated dibenzofurans through high-temperature reactions (550-600 °C) in the presence of oxygen . Additionally, PCBs can react with nucleophiles in substitution reactions due to the presence of chlorine atoms, which can be replaced by other functional groups.

The biological activity of 2,2',4,4',5,5'-Hexachlorobiphenyl has been studied extensively due to its potential health impacts. It has been shown to influence hepatocyte proliferation and apoptosis in animal models . The compound is known to disrupt cellular communication and promote tumor growth by affecting calcium homeostasis and protein kinase C translocation . Furthermore, it has been associated with oxidative stress due to increased reactive oxygen species production .

The synthesis of 2,2',4,4',5,5'-Hexachlorobiphenyl typically involves the Ullmann reaction. This method employs copper powder as a catalyst at elevated temperatures (around 230 °C) to facilitate the chlorination of biphenyl derivatives . The process allows for the selective introduction of chlorine atoms at specified positions on the biphenyl ring.

Historically, 2,2',4,4',5,5'-Hexachlorobiphenyl was utilized in various industrial applications including:

  • Electrical Transformers: Used as dielectric fluids.
  • Hydraulic Fluids: Employed in machinery requiring fluid power.
  • Plasticizers: Incorporated into synthetic resins.
  • Coatings: Found in paints and surface coatings due to its stability.

Studies have indicated that 2,2',4,4',5,5'-Hexachlorobiphenyl interacts with various biological pathways. It has been shown to disrupt endocrine functions and may activate aryl hydrocarbon receptors (AhR), leading to altered gene expression related to cell growth and differentiation. The compound's ability to generate reactive metabolites can also contribute to cellular damage and carcinogenesis .

Several compounds share structural similarities with 2,2',4,4',5,5'-Hexachlorobiphenyl within the PCB family. Notable examples include:

Compound NameMolecular FormulaChlorine SubstituentsUnique Features
2,2',3,3',4,4'-HexachlorobiphenylC₁₂H₄Cl₆SixSlightly different chlorine positioning
3,3',4,4',5-PentachlorobiphenylC₁₂H₄Cl₅FiveOne less chlorine atom than hexachlorobiphenyl
Aroclor 1260VariableMixtureCommercial mixture containing various PCBs

These compounds are similar in that they all belong to the PCB class but differ in their specific chlorine arrangements and biological activities. The unique positioning of chlorine atoms in 2,2',4,4',5,5'-Hexachlorobiphenyl contributes to its distinct reactivity and biological effects compared to other PCBs.

XLogP3

7.2

LogP

6.34 (LogP)

UNII

ZRU0C9E32O

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

RAT AND RAINBOW TROUT HEPATIC MONOOXYGENATION ACTIVITIES WERE INDUCED BY INJECTION OF 150 MG/KG OF 2,4,5,2',4'5'-HEXACHLOROBIPHENYL. RODENT STUDIES INDICATED THAT NONCOPLANAR PCB ISOMERS INDUCED CYTOCHROME P-450, WHILE COPLANAR ISOMERS INDUCE CYTOCHROME P-488.
MOUSE LIVER EPOXIDE HYDROLASE & GLUTATHIONE S-TRANSFERASE WERE INCREASED BY PCBS (0.32 MMOLE/KG, IP). ACTIVITIES REACHED MAX LEVELS 1 WK AFTER DOSAGE. GREATEST ENHANCEMENT OF BOTH ENZYME ACTIVITIES WAS ACHIEVED WITH HEXACHLOROBIPHENYLS. /HEXACHLORO BIPHENYLS/

Vapor Pressure

3.43e-06 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

35065-27-1

Wikipedia

2,2',4,4',5,5'-hexachlorobiphenyl

Drug Warnings

Food and Environmental Agents: Reported Sign or Symptom in Infant or Effect on Lactation: Polychlorinated biphenyls and polybrominated biphenyls: Lack of endurance, hypotonia, sullen, expressionless facies. /From Table 7/

Biological Half Life

354.81 Days
THE HALF-LIFE OF (14)C-LABELED 2,5,2',4',5'-PENTACHLOROBIPHENYL & 2,3,4,2',4',6'-HEXACHLOROBIPHENYL FOLLOWING ORAL ADMIN TO MICE WERE APPROX 6 & 1 DAY RESPECTIVELY, WHEREAS THE T 1/2 OF 2,4,5,2',4',5'-HEXACHLOROBIPHENYL WAS MUCH HIGHER (SLOW EXCRETION).
Half-lives of the metabolites of 2,4,5,2',4',5'-HCB in Sprague-Dawley rats are as follows: Fecal: metabolite I= 0.9 days, metabolite II= 8.8 days, metabolite III= 100.5 days; urine I= 0.3 days II= 7.4 days. Metabolites were not characterized. /From table/
BIOLOGICAL HALF-LIFE OF 31 DICHLORO- TO DECHLOROBIPHENYL CONGENERS WERE MONITORED FOR 105 DAYS IN ADULT RAINBOW TROUT THAT WERE EXPOSED TO A SINGLE ORAL DOSE. IN WHOLE FISH, HALF-LIFE INCR FROM 5 DAYS TO NO APPARENT ELIM AS THE NUMBER OF CHLORINES ON THE BIPHENYL INCR. THIS STRUCTURE-ACTIVITY RELATION WAS NOT AS EVIDENT IN MUSCLE WHERE HALF-LIFE RANGED FROM LESS THAN 5 DAYS TO 127 DAYS. DECLINE IN MUSCLE PCB MAY BE RELATED TO THE DECR IN LIPID LEVELS & REDISTRIBUTION OF CONGENERS WITHIN THE FISH. FROM STRUCTURE-ACTIVITY ANALYSIS OF HALF-LIFE IN WHOLE FISH, ELIM IS ENHANCED FOR THOSE CONGENERS WITH LOWER CHLORINE CONTENT, WITH NO CHLORINE SUBSTITUTIONS IN THE ORTHO POSITIONS, & THOSE WITH 2 UNSUBSTITUTED CARBONS THAT ARE ADJACENT (VICINAL) ON THE BIPHENYL. A SIGNIFICANT DECLINE IN TOTAL PCB CONTENT IN WHOLE FISH, EQUIV TO HALF-LIFE OF 219 DAYS, WAS PARTLY DUE TO DECOMP OF THE PCB MIXTURE ADMIN, & SELECTIVE ELIM OF LOWER CHLORINATED BIPHENYLS.

Methods of Manufacturing

PREPARED BY THE DIAZOTIZATION OF 2,2',5,5'-TETRACHLOROBENZIDENE FOLLOWED BY Cl REPLACEMENT

General Manufacturing Information

DOMESTIC /USA/ PRODUCTION OF POLYCHLORINATED BIPHENYLS WAS STOPPED IN OCTOBER 1977. /POLYCHLORINATED BIPHENYLS/
Aroclor 1260 contained nearly 80 different polychlorinated biphenyl congers.

Clinical Laboratory Methods

High resolution capillary gas chromatography was performed by using a gas chromatograph equipped with a (63)Ni electron capture detector. A 50 m coated fused silica capillary column was used to separate the polychlorinated biphenyls (PCB) isomers and congeners. The oven temperature was programmed at a rate of 1.0 deg/min from 100 to 240 °C. The injector and detector temperatures were 270 and 330 deg, respectively.

Storage Conditions

PCB material should be stored in closed containers, in ventilated areas ... /SRP: With appropriate air pollution control equipment./

Interactions

PRETREATMENT OF RATS WITH 3,4,3'4'-TETRACHLOROBIPHENYL (TCB) OR 2,4,5,2'4'5'-HEXACHLOROBIPHENYL PROTECTED RATS AGAINST BENZENE-INDUCED LYMPHOCYTOPENIA FOR AS LONG AS 7 DAYS, BUT NOT AFTER 10 DAYS OF REPEATED DOSING.
The induction of cytochrome p450 b,e-type antigen and mRNA by phenobarbital, 4,4'-dichlorobiphenyl and 2,4,5,2',4',5'-hexachlorobiphenyl in male Wistar rat liver was studied. Treatment of rats with phenobarbital or 2,4,5,2',4',5'-hexachlorobiphenyl results in a pronounced increase of cytochrome p450 b,e-type antigen and mRNA levels. 2,4,5,2',4',5'-Hexachlorobiphenyl appears to induce primarily a cytochrome p450 b-type sequence.
... A comparison of the time course of monooxygenase enzyme induction and receptor protein elevation by phenobarbital and 2,2',4,4',5,5'-hexachlorobiphenyl showed significant differences in their activities. Five days after administration of the hexachlorobiphenyl, receptor levels were significantly elevated; these increased levels persisted for 14 days. No correlation existed between increased levels of hepatic receptor protein and induction of the cytochrome-p450 dependent monooxygenases, aldrin epoxidase, or dimethylaminoantipyrine-N-demethylase.
Fecal excretion of 2,4,5,2',4',5'-hexachlorobiphenyl was followed for 19 weeks in rats fed a control diet, or a squalane-supplemented diet, for up to 17 weeks. In 3 days after a single oral dose of 8 mg/kg of 2,4,5,2',4',5'-hexachlorobiphenyl, 20% dose was excreted in feces as unchanged 2,4,5,2',4',5'-hexachlorobiphenyl, which probably represents that not absorbed. From day 4 to 133 only an additional 2-4% dose was excreted in feces by control animals. Addition of 8% squalene to the diet 2, 6 and 15 weeks after dosing resulted in a five-fold increase of daily 2,4,5,2',4',5'-hexachlorobiphenyl excretion in feces independent of the time of beginning the treatment. Total excretion of 2,4,5,2',4',5'-hexachlorobiphenyl in feces from day 4 to 133 was 3.6, 6-7 and 9.3% dose after 4, 13 and 17 weeks of squalane treatment, respectively. No adverse effects of long-term squalane treatment on body-weight gain, feed efficiency and organ weights were observed. Plasma cholesterol and triglycerides were significantly lowered. Independent of the duration of treatment, the livers of rats fed the squalene-supplemented diet contained 40-50 ug/g squalene. Within the limits of detection no squalane could be found in lung, kidneys, abdominal fat, spleen, and blood. ...

Stability Shelf Life

... PCB's are chemically very inert and are stable to conditions of hydrolysis and oxidation in industrial use.

Dates

Modify: 2023-08-15

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